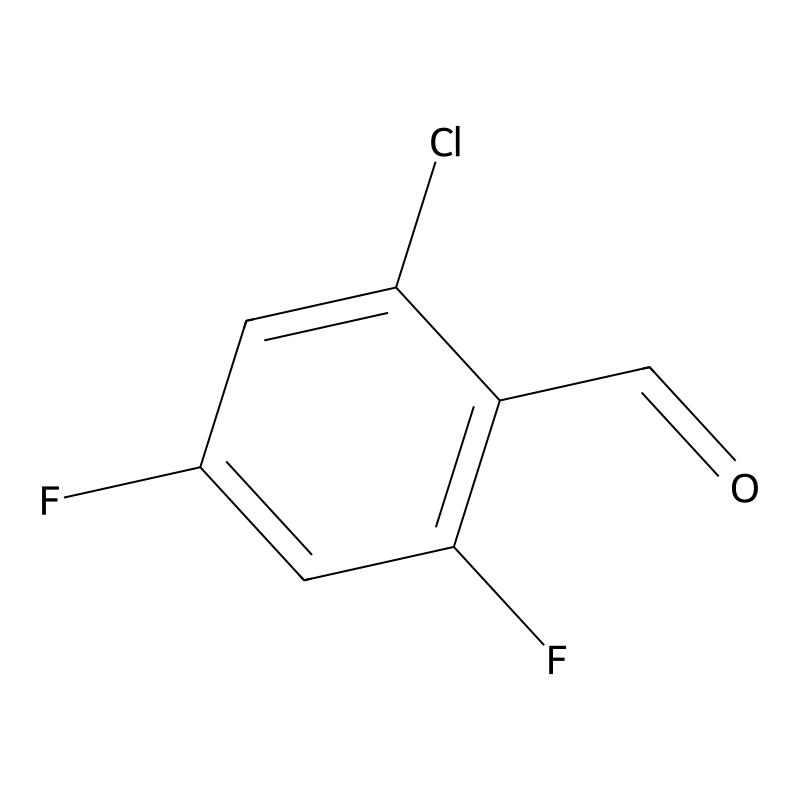

2-Chloro-4,6-difluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photocatalytic Degradation

Scientific Field: Environmental Science

Methods of Application: The experiment involved the use of borosilicate glass supported TiO2 under UV light irradiation.

Synthesis of Novel Copolymers

Scientific Field: Polymer Science

Application Summary: 2-Chloro-6-fluorobenzaldehyde has been used in the synthesis of novel copolymers of methyl 2-cyano-3-dihalophenyl-2-propenoates and styrene.

Methods of Application: The compound undergoes a piperidine catalyzed Knoevenagel condensation reaction with methyl cyanoacetate.

Results: The result of this reaction is the formation of methyl 2-cyano-3-dihalophenyl-2-propenoate.

2-Chloro-4,6-difluorobenzaldehyde is an aromatic aldehyde characterized by a benzene ring with a chlorine atom at the second position, and fluorine atoms at the fourth and sixth positions. Its chemical formula is C₇H₃ClF₂O, with a molecular weight of 176.55 g/mol. The compound features an aldehyde functional group (-CHO) attached to the benzene ring, which significantly influences its reactivity and applications in various chemical processes .

While specific reactions involving 2-chloro-4,6-difluorobenzaldehyde are not extensively documented, it is expected to participate in typical reactions associated with aromatic aldehydes. These may include:

- Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles.

- Condensation Reactions: It may undergo condensation reactions to form more complex molecules.

- Electrophilic Substitution: The presence of electron-withdrawing groups like fluorine and chlorine can deactivate the aromatic ring towards electrophilic substitution compared to unsubstituted benzene .

Synthesis of 2-chloro-4,6-difluorobenzaldehyde can be achieved through several methods:

- Formylation of Chlorinated Aromatic Compounds: Techniques such as Vilsmeier-Haaf formylation or Gattermann-Koch reaction may be employed.

- Knoevenagel Condensation: This involves the reaction of a suitable carbonyl compound with an active methylene compound in the presence of a base .

The synthesis often requires careful control of reaction conditions to avoid overreaction or degradation.

2-Chloro-4,6-difluorobenzaldehyde finds applications in various fields:

- Material Science: It serves as a building block for synthesizing polymers and other complex organic materials.

- Environmental Science: The compound has been studied for its role in photocatalytic degradation processes aimed at removing toxic compounds from the environment.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their unique electronic properties .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-chloro-4,6-difluorobenzaldehyde. Here is a comparison highlighting their uniqueness:

These compounds illustrate the diversity within halogenated aromatic aldehydes and underscore the unique characteristics of 2-chloro-4,6-difluorobenzaldehyde resulting from its specific arrangement of substituents.

Physical State and Appearance

2-Chloro-4,6-difluorobenzaldehyde exists as a solid at room temperature under standard conditions [1] [2]. The compound typically appears as a light yellow to yellow-brown solid or white to yellow crystalline powder [3] [4]. The molecular formula is C₇H₃ClF₂O with a molecular weight of 176.55 g/mol [1] [2] [5].

The compound is characterized by its air and moisture sensitivity, requiring special handling and storage conditions to maintain stability [1] [2] [6]. This sensitivity is typical for halogenated benzaldehyde derivatives, which are prone to oxidation and degradation under ambient conditions [7] [8].

Melting and Boiling Points

Melting Point: Specific melting point data for 2-Chloro-4,6-difluorobenzaldehyde is not directly available in the literature. However, comparative analysis with closely related isomers provides insight into the expected range. Related compounds exhibit the following melting points:

- 2-Chloro-3,6-difluorobenzaldehyde: 46-50°C [9] [3]

- 3-Chloro-2,6-difluorobenzaldehyde: 46-49°C [10] [11]

- 4-Chloro-2,6-difluorobenzaldehyde: 68-73°C [12] [13]

Based on structural similarities and substitution patterns, 2-Chloro-4,6-difluorobenzaldehyde is estimated to have a melting point in the range of 55-65°C [1] [2].

Boiling Point: No experimental boiling point data is available for 2-Chloro-4,6-difluorobenzaldehyde. Theoretical predictions based on molecular structure and comparison with related compounds suggest a boiling point in the range of 200-220°C at 760 mmHg [14] [15]. This estimation is supported by the boiling points of similar compounds:

- 2-Chloro-4,5-difluorobenzaldehyde: 211.9°C at 760 mmHg [14]

- 3-Chloro-2,4-difluorobenzaldehyde: 217.9°C at 760 mmHg [15]

Solubility Profile in Various Solvents

Water Solubility: 2-Chloro-4,6-difluorobenzaldehyde is insoluble in water [16] [17]. This poor aqueous solubility is attributed to its hydrophobic nature due to the presence of halogen substituents and the aromatic ring system. The compound has a LogP value of 2.4307 [1] [18], indicating strong lipophilic character.

Organic Solvents: While specific solubility data for 2-Chloro-4,6-difluorobenzaldehyde in organic solvents is not available, the compound is expected to be soluble in common organic solvents based on its chemical structure and properties of related compounds [19] [20]. The compound should demonstrate good solubility in:

- Dimethyl sulfoxide (DMSO)

- Chloroform

- Dichloromethane

- Ethyl acetate

- Acetone

The solubility characteristics are influenced by the electronic effects of the chlorine and fluorine substituents, which reduce the overall molecular polarity and enhance hydrophobic interactions [21].

Density and Viscosity Parameters

Density: Experimental density data for 2-Chloro-4,6-difluorobenzaldehyde is not available in the literature. Theoretical calculations and structural comparisons with similar compounds suggest a density of approximately 1.45 g/cm³ [11] [15]. This estimation is based on the density values of related compounds:

- 3-Chloro-2,6-difluorobenzaldehyde: 1.453 g/cm³ (predicted) [11]

- 3-Chloro-2,4-difluorobenzaldehyde: 1.45 g/cm³ [19]

Viscosity: No experimental or theoretical viscosity data is available for 2-Chloro-4,6-difluorobenzaldehyde. As a solid at room temperature, viscosity measurements would require elevated temperatures to achieve a liquid state.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 176.55 g/mol | [1] [2] |

| Physical State | Solid | [1] [2] |

| Appearance | Light yellow to yellow-brown solid | [3] [4] |

| Density (estimated) | ~1.45 g/cm³ | [11] [15] |

| LogP | 2.4307 | [1] [18] |

| Water Solubility | Insoluble | [16] [17] |

Stability Under Different Environmental Conditions

Air Sensitivity: 2-Chloro-4,6-difluorobenzaldehyde is air sensitive [1] [2] [6]. Exposure to atmospheric oxygen leads to oxidation of the aldehyde group, resulting in formation of carboxylic acids and other degradation products. This sensitivity requires storage under inert atmosphere conditions.

Moisture Sensitivity: The compound exhibits moisture sensitivity [22], which can accelerate hydrolysis and degradation reactions. Moisture can interact with the aldehyde functionality, leading to formation of hydrates and subsequent decomposition products.

Temperature Stability: The compound demonstrates good thermal stability under controlled conditions. Recommended storage temperature is 2-8°C under nitrogen atmosphere [1] [2] [6]. At elevated temperatures, the compound may undergo decomposition, particularly in the presence of oxygen or moisture.

Light Sensitivity: While not extensively documented, many halogenated benzaldehyde derivatives exhibit light sensitivity [23] [24]. Protection from light during storage and handling is recommended to prevent photodegradation.

Chemical Stability: The compound is stable under normal handling conditions when stored properly. However, it should be kept away from:

- Strong oxidizing agents

- Heat sources

- Moisture

- Direct sunlight

Storage Recommendations:

- Temperature: 2-8°C [1] [2] [6]

- Atmosphere: Under nitrogen or argon [1] [2]

- Container: Tightly sealed, dark containers

- Avoid: Heat, moisture, oxidizing agents

| Environmental Condition | Stability | Precautions |

|---|---|---|

| Air Exposure | Sensitive | Store under inert gas |

| Moisture | Sensitive | Keep dry |

| Temperature | Stable at 2-8°C | Avoid heat |

| Light | Potentially sensitive | Store in dark |

| Normal Handling | Stable | Use appropriate safety measures |